molecular formula C5H2ClN3S2 B2495943 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol CAS No. 1820651-41-9

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol

Cat. No.: B2495943
CAS No.: 1820651-41-9
M. Wt: 203.66
InChI Key: JEEZEVISECGTRZ-UHFFFAOYSA-N
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Description

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is a useful research compound. Its molecular formula is C5H2ClN3S2 and its molecular weight is 203.66. The purity is usually 95%.
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Scientific Research Applications

Optical Sensors and Biological Significance

Compounds containing heteroatoms like 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol are significant in organic chemistry due to their diverse applications. Specifically, pyrimidine derivatives are recognized for their utilization in creating optical sensors and their biological and medicinal relevance. The ability of these derivatives to form coordination and hydrogen bonds renders them suitable as sensing probes. Recent literature highlights various pyrimidine-based optical sensors, emphasizing their significance in biological applications (Jindal & Kaur, 2021).

Synthesis and Biological Potency

The synthesis and structural confirmation of pyrimidine and its derivatives, including thiazoloquinolines and thiopyrimidoquinolines, are vital for enhancing biological activity. These compounds, synthesized from various starting materials like 1,3-diaryl barbituric acid, have shown significant therapeutic importance. The development of these derivatives through facile and convenient synthesis routes indicates their potential in yielding biologically active molecules (Nandha Kumar et al., 2001).

Medicinal Aspects of Pyrimidine Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold, related structurally to this compound, showcases a broad spectrum of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these scaffolds have drawn attention for their potential in developing drug candidates, highlighting the room for further exploration in medicinal chemistry (Cherukupalli et al., 2017).

Optoelectronic Material Development

The inclusion of pyrimidine and quinazoline fragments in π-extended conjugated systems is instrumental for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds underscore their value in the development of advanced materials for electronic and luminescent applications (Lipunova et al., 2018).

Safety and Hazards

The safety information available indicates that 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P264 - P270 - P301 + P312 - P501 .

Future Directions

The future directions for research on 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol could include further exploration of its potential therapeutic applications, particularly in the development of anticancer drugs . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety could provide valuable insights.

Properties

IUPAC Name

7-chloro-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEZEVISECGTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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